2-(Furan-2-carbonyl)cyclopentan-1-one
Description
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molar Mass | 178.18 g/mol |
| Synonyms | 2-Furoylcyclopentanone |
The molecular architecture of this compound is a deliberate fusion of two fundamental organic building blocks: furan (B31954) and cyclopentanone (B42830). The furan component is a five-membered aromatic heterocycle containing an oxygen atom, a structure that is prevalent in numerous bioactive natural products. youtube.com The reactivity of the furan ring and its derivatives is a cornerstone of heterocyclic chemistry, with established methods for its synthesis, such as the Paal-Knorr furan synthesis. youtube.com
The cyclopentanone moiety, a five-membered cyclic ketone, is another crucial structural unit in organic synthesis. researchgate.net Research has demonstrated that cyclopentanone can be derived from biomass sources, notably through the catalytic rearrangement of furfural (B47365), a key furan derivative. acs.org This connection highlights a sustainable chemical pathway from furan-based platform chemicals to valuable cyclopentanone intermediates. The self-condensation of cyclopentanone is also a known reaction, leading to more complex carbon skeletons. rsc.org The synthesis of this compound itself can be achieved through established organic reactions, such as the base-catalyzed Claisen condensation, which forges a carbon-carbon bond between a furan-based ester and cyclopentanone to create the characteristic β-dicarbonyl linkage.
The defining functional group within this compound is the β-diketone (or 1,3-diketone) motif. This arrangement of two carbonyl groups separated by a single carbon atom imparts a unique reactivity profile that is highly valued in synthetic and coordination chemistry.
In organic synthesis, β-diketones are exceptionally versatile intermediates. nih.gov They serve as precursors for the construction of a wide array of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines. nih.govamazonaws.com This utility stems from the acidic nature of the central methylene (B1212753) protons and the ability of the diketone to react with various dinucleophiles. A fundamental property of β-diketones is their existence in a state of equilibrium between the diketo form and an enol tautomer. This keto-enol tautomerism is central to their chemical behavior, with the enol form often being stabilized by intramolecular hydrogen bonding and conjugation.
In the realm of coordination chemistry, β-diketones are celebrated for their role as exceptional ligands. Following deprotonation of the acidic enolic proton, the resulting β-diketonate anion acts as a bidentate chelating agent, binding to metal ions through its two oxygen atoms. This chelation typically forms a stable six-membered ring with the metal center. A vast number of metal complexes derived from β-diketonate ligands have been synthesized and studied, involving nearly every metal in the periodic table, from transition metals to lanthanides. ijpcbs.comnih.gov These metal complexes find applications in diverse fields, including catalysis, materials science, and as luminescent probes. ijpcbs.comnih.gov
Academic research involving this compound and its derivatives has primarily focused on its utility as a synthetic intermediate for creating more complex heterocyclic systems. The inherent reactivity of its furan, ketone, and β-diketone functionalities allows for a range of chemical transformations.
One significant research avenue is the use of furan-carbonyl structures as building blocks for novel heterocycles. For instance, related furan-2-carbonyl isothiocyanates have been shown to react with various nitrogen nucleophiles to produce a diverse library of azines and azoles, including triazines, pyrimidines, and thiadiazoles. researchgate.net These studies demonstrate the potential of the furan-2-carbonyl moiety to act as an electrophilic partner in cyclization reactions, paving the way for the synthesis of compounds with potential biological activity. researchgate.net
Furthermore, the furan ring itself can participate in cycloaddition reactions. Research on furan-fused systems has shown their utility as synthons in catalytic [4+2] and [4+4] cycloadditions to construct complex, fused-ring lactams. nih.gov This highlights the potential for the furan component of this compound to be used in building molecular complexity. The synthesis of various furo-fused heterocycles, such as furopyranones and furopyrrolones, from different starting materials further underscores the value of the furan scaffold in synthetic chemistry. mdpi.comresearchgate.net
While specific studies on the coordination chemistry of this compound are not extensively documented in readily available literature, the well-established behavior of β-diketones as ligands strongly suggests its potential in this area. ijpcbs.comnih.gov The formation of metal complexes with this ligand could lead to novel catalysts or functional materials, representing a promising direction for future investigation. nih.gov The combination of the "hard" oxygen donors from the diketone and the potential for the "softer" furan oxygen to participate in coordination could result in unique complex geometries and properties.
| Research Area | Application of Furan/β-Diketone Motifs | Potential for this compound |
|---|---|---|
| Heterocyclic Synthesis | Precursor for azoles, azines, and fused-ring systems. amazonaws.comresearchgate.net | Reacting the dicarbonyl moiety with dinucleophiles to form new heterocyclic rings. |
| Cycloaddition Reactions | Furan ring acts as a diene in Diels-Alder type reactions. nih.gov | Building complex polycyclic structures via cycloaddition pathways. |
| Coordination Chemistry | β-diketonate acts as a strong chelating ligand for metal ions. ijpcbs.comnih.gov | Formation of novel metal complexes for catalysis or materials science applications. |
Structure
3D Structure
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(furan-2-carbonyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H10O3/c11-8-4-1-3-7(8)10(12)9-5-2-6-13-9/h2,5-7H,1,3-4H2 |
InChI Key |
IYKMNLMWWAUZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of 2 Furan 2 Carbonyl Cyclopentan 1 One
X-ray Crystallography:There is no indication in the available literature that the single-crystal X-ray structure has been determined for this compound.
The searches frequently retrieved data for the related, but structurally distinct, compound "2-(furan-2-ylmethylidene)cyclopentanone," which is the product of an aldol (B89426) condensation reaction between furfural (B47365) and cyclopentanone (B42830). This suggests that 2-(Furan-2-carbonyl)cyclopentan-1-one, a 1,3-diketone, may be a less common intermediate or that its detailed analytical characterization has not been a focus of published research.
Due to the strict requirement to generate a thorough, informative, and scientifically accurate article based solely on the requested compound and outline, and the absence of the necessary data, it is not possible to generate the article at this time without resorting to speculation or including data for incorrect compounds.
Providing accurate and non-hallucinatory information is a primary commitment. Therefore, in lieu of generating an article with unsubstantiated data, this response is to inform you of the current limitations based on available scientific databases and literature.
Chromatographic Techniques for Purity Assessment and Separation Research
Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from impurities and its quantification in various matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for these purposes, each offering distinct advantages for the analysis of this furan (B31954) derivative.
Gas Chromatography (GC)
Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.
Detailed research findings indicate that for the analysis of furan derivatives, a non-polar or medium-polar stationary phase is often employed. mdpi.comnih.gov An HP-5MS column, which is a (5%-phenyl)-methylpolysiloxane phase, has been successfully used for the separation of a wide range of furan compounds. researchgate.netacs.org This type of column is suitable for separating analytes based on their boiling points and polarity.
The operating conditions of the GC system are critical for achieving good separation. The injector temperature is typically set high enough to ensure rapid vaporization of the sample without causing thermal degradation. A temperature program for the column oven is often used to effectively separate compounds with different boiling points. The carrier gas, usually helium or hydrogen, flows at a constant rate to move the analytes through the column. acs.org Detection can be achieved using various detectors, with the Flame Ionization Detector (FID) being a common choice for organic compounds, and a Mass Spectrometer (MS) for definitive identification. mdpi.comthermofisher.com
Below is a table summarizing typical GC conditions that could be adapted for the analysis of this compound, based on methods for related furan derivatives.
Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Furan Derivatives
| Parameter | Value |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly suitable for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For a compound like this compound, reversed-phase HPLC is a highly effective method. sielc.comsielc.comsielc.com
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.comresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation.
For the analysis of furanone and other furan derivatives, a C18 column is a common choice. researchgate.netmdpi.com The mobile phase often contains a small amount of acid, such as formic acid or phosphoric acid, to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. sielc.comsielc.com Detection is frequently performed using an ultraviolet (UV) detector, as the furan ring and carbonyl groups in this compound are expected to absorb UV light.
An example of HPLC conditions that could be applied for the purity assessment and separation of this compound is presented in the table below.
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of Furan Derivatives
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV-Vis Detector (at an appropriate wavelength) |
Coordination Chemistry and Metal Complexes of 2 Furan 2 Carbonyl Cyclopentan 1 One
Chelation Behavior of β-Diketone Ligands
β-Diketones, such as 2-(Furan-2-carbonyl)cyclopentan-1-one, are a prominent class of chelating ligands in coordination chemistry. Their ability to form stable metal complexes is attributed to the presence of two carbonyl groups separated by a methylene (B1212753) group. These compounds exist in a tautomeric equilibrium between the keto and enol forms. The enol form is particularly important for coordination, as the deprotonation of the hydroxyl group allows the ligand to act as a bidentate, monoanionic ligand, forming a stable six-membered chelate ring with a metal ion.
The structure of this compound features a cyclopentanone (B42830) ring fused with a furan-2-carbonyl group. This cyclic β-diketone framework, combined with the electronic properties of the furan (B31954) ring, influences its coordination behavior. The furan ring, being an aromatic heterocycle, can affect the acidity of the enolic proton and the stability of the resulting metal complex through electronic effects. The delocalization of electrons within the chelate ring is a key factor in the stability of the metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex. Generally, the reaction proceeds by the deprotonation of the β-diketone's enolic form, followed by coordination to the metal ion.
While specific synthesis data for metal complexes of this compound are not extensively documented in publicly available literature, the synthesis of complexes with analogous furan-containing β-diketones, such as 2-furoyltrifluoroacetone (B1205112) (FTFA), provides a model for these reactions. For instance, lanthanide(III) complexes of FTFA have been synthesized and characterized.
Table 1: Representative Synthesis of a Metal Complex with an Analogous Furan-Containing β-Diketone
| Ligand | Metal Salt | Solvent | Reaction Conditions | Product |
| 2-Furoyltrifluoroacetone | Terbium(III) chloride | Ethanol | Stirring at room temperature | Tris(2-furoyltrifluoroacetonato)terbium(III) |
Characterization of these complexes is typically achieved through various analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. These methods provide crucial information about the composition, coordination mode, and geometry of the metal complexes.
Spectroscopic Properties and Electronic Structures of Metal Complexes
The spectroscopic properties of metal complexes of this compound are expected to be characteristic of β-diketonate complexes.
Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the IR spectrum of the ligand undergoes significant changes. The strong C=O stretching vibrations observed in the free ligand are replaced by new bands at lower frequencies in the complex, which is indicative of the delocalization of the π-electrons in the chelate ring. The disappearance of the broad O-H stretching band of the enol form also confirms coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy are powerful tools for characterization. The chemical shifts of the protons and carbons in the ligand are altered upon complexation. The disappearance of the enolic proton signal is a clear indication of chelation.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes typically show intense absorption bands in the UV region, which are attributed to π→π* and n→π* transitions within the ligand. In the case of transition metal complexes, d-d transitions may be observed in the visible region, providing information about the geometry of the metal center.
Table 2: Expected Spectroscopic Data for a Metal Complex of this compound (based on analogous compounds)
| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected) | Interpretation |
| IR (cm⁻¹) | ~1700 (C=O), ~1600 (C=C), ~3400 (O-H, enol) | 1500-1600 (coordinated C=O), absence of O-H | Coordination via both carbonyl oxygens |
| ¹H NMR (ppm) | Signal for enolic proton | Absence of enolic proton signal | Deprotonation and chelation |
| UV-Vis (nm) | Intense bands < 350 nm | Shifts in ligand-based transitions, possible d-d bands | Ligand-to-metal charge transfer, metal-centered transitions |
The electronic structure of these complexes is dominated by the interaction between the metal d-orbitals and the π-system of the β-diketonate ligand. This interaction is responsible for the stability and the spectroscopic and magnetic properties of the complexes.
Investigation of Metal Complexes in Catalytic Processes (non-biological applications)
Metal complexes of β-diketones are widely investigated as catalysts in various organic transformations. While specific catalytic applications for complexes of this compound are not well-documented, the properties of analogous complexes suggest potential utility in several areas.
The Lewis acidic nature of the metal center in these complexes can be exploited to catalyze reactions such as aldol (B89426) condensations, Michael additions, and polymerization reactions. The ligand framework can be modified to tune the catalytic activity and selectivity of the metal complex. For example, the introduction of bulky substituents on the ligand can create a specific steric environment around the metal center, influencing the stereochemical outcome of a reaction.
Table 3: Potential Catalytic Applications of Metal Complexes of this compound
| Catalytic Reaction | Role of Metal Complex | Potential Advantages |
| Aldol Condensation | Lewis acid catalyst to activate the carbonyl group | Tunable reactivity and selectivity |
| Michael Addition | Lewis acid catalyst to activate the α,β-unsaturated carbonyl compound | Mild reaction conditions |
| Polymerization | Initiator for ring-opening polymerization of cyclic esters | Control over polymer molecular weight and architecture |
| Oxidation Reactions | Catalyst for the oxidation of organic substrates | High efficiency and selectivity |
Further research into the catalytic properties of metal complexes derived from this compound is warranted to explore their full potential in non-biological applications. The unique structural and electronic features of this ligand may lead to the development of novel and efficient catalysts for a range of chemical transformations.
Computational and Theoretical Studies of 2 Furan 2 Carbonyl Cyclopentan 1 One
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. nih.gov Methods such as Density Functional Theory (DFT) and ab-initio calculations (like Gaussian-4 (G4) theory) are employed to solve approximations of the Schrödinger equation, yielding detailed information about the molecule's electronic configuration and energy. researchgate.netnih.govresearchgate.net
For 2-(Furan-2-carbonyl)cyclopentan-1-one, these calculations can elucidate its electronic structure by mapping molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), which are crucial for predicting reactivity. The distribution of electron density and the electrostatic potential can also be visualized, highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to nucleophilic or electrophilic attack.
Energetics, another key output, includes the calculation of various energy differences. nih.gov This encompasses the molecule's heat of formation, the relative energies of different isomers (isomerization energies), and the energies of various conformers. researchgate.netnih.gov For instance, calculations could determine the relative stability of the enol versus the keto tautomers of the dicarbonyl moiety in this compound.
Table 1: Example of Calculated Energetic Properties for this compound Tautomers This table is illustrative and contains hypothetical data.
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| Diketone | B3LYP/6-31G(d) | 0.00 | 3.5 |
| Enol 1 | B3LYP/6-31G(d) | +2.5 | 2.8 |
Reaction Mechanism Predictions and Transition State Analysis using Computational Methods
Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. scholarsresearchlibrary.com By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org For this compound, this could involve studying intramolecular reactions, such as an aldol (B89426) condensation, or its interactions with other reagents.
The process begins with optimizing the geometries of the starting materials and potential products. A transition state search is then performed to locate the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. scholarsresearchlibrary.comrsc.org The structure of this transition state reveals the specific atomic rearrangements that occur during the reaction. For example, in a hypothetical intramolecular cyclization, the calculation would detail the precise bond lengths and angles as one carbonyl group attacks the other. scholarsresearchlibrary.com
A key step in validating a transition state is vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. scholarsresearchlibrary.comresearchgate.net Further confirmation is obtained through an Intrinsic Reaction Coordinate (IRC) calculation, which traces the minimum energy path downhill from the transition state to ensure it connects the intended reactants and products. scholarsresearchlibrary.comresearchgate.net The calculated activation energy (the energy difference between the reactant and the transition state) is a critical parameter for predicting the reaction rate. nih.gov
Table 2: Hypothetical Geometrical Parameters for a Transition State in an Intramolecular Reaction This table is illustrative and contains hypothetical data for a proposed reaction pathway.
| Parameter | Reactant (Å) | Transition State (Å) | Product (Å) |
|---|---|---|---|
| C-C bond forming | 3.10 | 2.25 | 1.54 |
| O-H bond breaking | 0.96 | 1.45 | 2.80 |
Conformation Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule, or its conformation, is critical to its function and reactivity. This compound has multiple sources of conformational flexibility, including the rotation around the single bond connecting the furan (B31954) and cyclopentanone (B42830) rings and the puckering of the cyclopentane (B165970) ring itself. acs.org
Conformation Analysis involves identifying all stable, low-energy conformers and the energy barriers for interconversion between them. rsc.org Computational methods can systematically explore the potential energy surface by rotating dihedral angles and calculating the energy at each point. This analysis would reveal the most populated conformations of this compound under given conditions. For instance, studies on the related 2-formyl-furan have shown that ab-initio calculations can correctly predict the relative stability of different planar conformers determined by the orientation of the carbonyl group relative to the furan ring. rsc.org The cyclopentane ring is known to adopt non-planar conformations, such as the "envelope" and "twist" forms, to relieve ring strain, and computational analysis can determine the energies of these puckered states. acs.org
Molecular Dynamics (MD) Simulations provide a time-resolved view of molecular motion. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model the dynamic behavior of this compound, often in the presence of a solvent. nih.gov These simulations, which can span from nanoseconds to microseconds, show how the molecule flexes, rotates, and interacts with its environment. MD is particularly useful for exploring the conformational landscape, observing transitions between different stable conformations, and understanding how solvent molecules might influence the molecule's preferred shape through interactions like hydrogen bonding. nih.govfu-berlin.de
Spectroscopic Property Simulations and Validation
Computational methods are widely used to predict various spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. nih.gov By simulating spectra for a proposed structure, researchers can compare the results with experimental data to confirm the identity and structure of a compound. researchgate.net
For this compound, key spectroscopic properties can be simulated:
Infrared (IR) Spectra: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic positions. nih.gov These frequencies and their corresponding intensities can be used to generate a simulated IR spectrum. This would allow for the assignment of specific peaks in an experimental spectrum to particular vibrational modes, such as the C=O stretches of the ketone and furan-carbonyl groups or the C-O-C stretch of the furan ring. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemistry programs can calculate NMR shielding tensors. nih.gov These values can be converted into chemical shifts (δ) for nuclei like ¹H and ¹³C, providing a predicted NMR spectrum. Comparing these calculated shifts with experimental data is a powerful method for structural elucidation and conformational analysis.
The agreement between simulated and experimental spectra provides strong validation for the accuracy of the computational methods and the calculated molecular geometry. researchgate.net
Table 3: Example of Simulated Vibrational Frequencies and Assignments This table is illustrative and contains hypothetical data.
| Calculated Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
|---|---|---|
| 1745 | 250 | C=O stretch (cyclopentanone) |
| 1680 | 310 | C=O stretch (furan-carbonyl) |
| 1570 | 85 | C=C stretch (furan ring) |
Applications in Advanced Organic Synthesis and Building Block Utility
Role as a Synthetic Intermediate for Complex Molecular Architectures
While direct, extensive research on the specific applications of 2-(Furan-2-carbonyl)cyclopentan-1-one in the synthesis of highly complex molecular architectures is not widely documented, its structural motifs suggest significant potential. As a 1,3-dicarbonyl compound, it possesses versatile reactivity. The presence of both a furan (B31954) ring and a cyclopentanone (B42830) moiety makes it a valuable precursor for creating intricate molecular frameworks.
The furan nucleus, for instance, can participate in various cycloaddition reactions, such as Diels-Alder reactions, serving as a diene to construct bicyclic systems. The reactivity of the furan ring can be further modulated by the electron-withdrawing nature of the carbonyl group. Additionally, the dicarbonyl unit can undergo a wide range of transformations, including aldol (B89426) condensations, Michael additions, and various cyclization reactions, to build more complex carbocyclic and heterocyclic structures.
The cyclopentanone ring itself offers a scaffold that can be functionalized or expanded. For example, reactions at the α-positions of the ketone or enolate chemistry can be employed to introduce new substituents or fuse additional rings onto the five-membered core. The combination of these reactive sites within a single molecule provides a powerful tool for synthetic chemists to design and execute concise routes to complex target molecules.
Construction of Heterocyclic Systems Utilizing the β-Diketone Framework
The β-diketone framework of this compound is a classic and highly effective precursor for the synthesis of a variety of heterocyclic systems. This is primarily due to its ability to react with binucleophilic reagents, where the two electrophilic carbonyl carbons of the diketone react with two nucleophilic centers of another molecule to form a new ring.
A common and well-established application of 1,3-dicarbonyl compounds is in the Paal-Knorr furan synthesis , where a 1,4-dicarbonyl compound is cyclized under acidic conditions. While this compound is a 1,3-diketone, its inherent furan ring can be a starting point, and the diketone moiety can be used to construct other heterocyclic rings.
Detailed research has shown that β-diketones containing a furan ring can be utilized in the synthesis of various heterocycles. For example, they can react with:
Hydrazine derivatives to form pyrazoles.
Hydroxylamine to yield isoxazoles.
Amidines or ureas to produce pyrimidines.
Primary amines to generate β-enaminoketones, which are themselves versatile intermediates for further heterocyclic synthesis.
The general reaction schemes for these transformations are depicted below:
| Reactant | Resulting Heterocycle |
| Hydrazine (R-NH-NH₂) | Pyrazole |
| Hydroxylamine (NH₂OH) | Isoxazole |
| Amidine (R-C(=NH)NH₂) | Pyrimidine |
These reactions typically proceed through a condensation mechanism, followed by cyclization and dehydration to afford the aromatic heterocyclic ring. The specific substitution pattern on the resulting heterocycle is dictated by the structure of the starting diketone and the binucleophile.
Precursor for Advanced Materials (excluding biological applications)
The application of this compound and related furan-containing β-diketones as precursors for advanced materials is an emerging area of interest, particularly in the field of photochromic materials. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra.
One of the most well-known classes of photochromic compounds is spiropyrans . The synthesis of spiropyrans often involves the condensation of a Fischer's base (or its salt) with an ortho-hydroxy-substituted aromatic aldehyde or ketone. While not a direct precursor in the most common synthetic routes, the structural elements of this compound are relevant to the synthesis of related photochromic systems. The furan moiety can be a component of more complex heterocyclic systems that exhibit photochromic behavior.
The general principle of spiropyran photochromism involves the reversible, light-induced cleavage of a C-O bond, leading to the conversion of the colorless, non-planar spiropyran form to the colored, planar merocyanine (B1260669) form. This change in structure is accompanied by a significant change in the molecule's absorption spectrum and other properties, such as its dipole moment.
The incorporation of furan-containing diketones into the synthesis of novel photochromic materials could lead to compounds with tailored properties, such as altered switching wavelengths, fatigue resistance, and thermal stability. These materials have potential applications in areas such as optical data storage, smart windows, and molecular switches.
Future Research Directions and Outlook for 2 Furan 2 Carbonyl Cyclopentan 1 One
Development of Novel and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on the use of renewable feedstocks and energy-efficient processes. For 2-(Furan-2-carbonyl)cyclopentan-1-one, future research is expected to pivot away from traditional multi-step syntheses toward more elegant and sustainable methodologies.
A primary area of focus will be the utilization of biomass-derived platform chemicals. Lignocellulosic biomass is a rich source of furfural (B47365), which can be a key starting material. mdpi.comallaboutchemistry.net Research into catalytic systems that can efficiently convert biomass into valuable furan (B31954) derivatives is ongoing. mdpi.com For instance, sustainable routes are being developed for nitrogen-containing furan derivatives from chitin, the second most abundant biomass on Earth, highlighting a trend that could be adapted for other furan compounds. rsc.org Future synthetic strategies for this compound could involve the catalytic condensation of furfural derivatives with cyclopentanone (B42830) precursors, themselves potentially derived from biomass. rsc.org
The development of novel catalysts is paramount. While classic methods like the Paal-Knorr synthesis are effective for creating furan rings from 1,4-dicarbonyl compounds, future efforts will likely concentrate on heterogeneous and reusable catalysts to minimize waste and simplify product purification. organic-chemistry.org Solid acid catalysts, such as zeolites or ion-exchange resins, have shown promise in converting furan derivatives and could be tailored for the synthesis of the target molecule. researchgate.net Furthermore, the application of modern synthetic technologies like microwave-assisted synthesis and continuous flow reactors could significantly enhance reaction efficiency, reduce energy consumption, and allow for safer, more scalable production. organic-chemistry.orgrsc.org
Exploration of Undiscovered Reactivity Patterns and Selectivity Control
The unique structure of this compound, featuring an aromatic furan ring, a cyclopentanone moiety, and two carbonyl groups, offers a rich landscape for exploring novel chemical reactivity. While the general reactivity of furan is well-documented—including its propensity for electrophilic substitution, Diels-Alder reactions, and various metal-catalyzed transformations—the interplay between the furan and the dicarbonyl system in this specific molecule is largely uncharted territory. allaboutchemistry.netrsc.orgpharmaguideline.com
Future research should systematically investigate the chemoselectivity of this compound. Key questions to be addressed include:
Can the furan ring and the cyclopentanone ring be functionalized independently?
How does the electron-withdrawing nature of the carbonyl groups affect the aromaticity and reactivity of the furan ring?
Can the two carbonyl groups be differentiated to allow for selective transformations?
A significant research avenue is the use of the 1,3-dicarbonyl moiety as a handle for synthesizing new heterocyclic systems. This motif is a classic precursor for creating pyrazoles, pyrimidines, and other medicinally relevant scaffolds through condensation reactions with nucleophiles like hydrazines and ureas. nih.gov Exploring these addition-cyclization reactions could yield novel classes of complex molecules with potential biological activity. researchgate.net
Furthermore, controlling stereoselectivity in reactions involving the cyclopentanone ring is a critical challenge. The development of asymmetric organocatalytic or transition-metal-catalyzed methods to introduce chiral centers could produce enantiomerically pure derivatives, which is often essential for pharmaceutical applications. nih.gov
Advanced In Situ Characterization Techniques
To fully understand and optimize the novel synthetic routes and reactivity patterns discussed above, a deeper mechanistic understanding is required. Traditional analytical methods that characterize final products are often insufficient to reveal the complex dynamics of a chemical reaction. Therefore, the application of advanced in situ characterization techniques is a crucial future research direction. wpmucdn.com
In situ/operando spectroscopy allows for the real-time monitoring of reactions as they occur, providing critical information about reaction kinetics, transient intermediates, and the structure of the active catalyst. shu.edu.cnresearchgate.net Techniques such as in situ Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can track the consumption of reactants and the formation of products in real-time. These methods can help identify short-lived intermediates that are key to the reaction mechanism but invisible to conventional analysis, leading to more rational catalyst design and reaction optimization. researchgate.netnih.gov
For reactions involving heterogeneous catalysts, techniques like in situ X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) can provide invaluable data on how the catalyst's structure and electronic properties evolve under actual working conditions. wpmucdn.com By correlating these changes with catalytic activity and selectivity, researchers can establish clear structure-activity relationships, paving the way for the design of more robust and efficient catalysts for the synthesis of this compound. shu.edu.cn
Expanded Applications in Emerging Fields of Chemical Science
The furan scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. orientjchem.org Furan derivatives have demonstrated a remarkable range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. orientjchem.orgsemanticscholar.orgresearchgate.netijabbr.com This extensive history suggests that this compound is an excellent starting point for new drug discovery programs.
| Potential Application Area | Research Focus | Rationale |
| Medicinal Chemistry | Synthesis of novel derivatives for screening against various diseases (e.g., cancer, infectious diseases, inflammation). | The furan moiety is a known pharmacophore. The dicarbonyl system allows for the synthesis of diverse heterocyclic derivatives. orientjchem.orgsemanticscholar.org |
| Development of specific enzyme inhibitors (e.g., SARS-CoV-2 main protease). | Furan-based structures have been identified as effective inhibitors for key viral enzymes. nih.gov | |
| Materials Science | Use as a monomer for the synthesis of novel polymers. | The rigid furan ring can impart desirable thermal and mechanical properties. The carbonyl groups offer sites for polymerization. |
| Development of functional materials and organic electronics. | The conjugated system of the furan ring and its potential for modification could be exploited in designing new materials with specific electronic or optical properties. | |
| Agrochemicals | Screening for herbicidal, insecticidal, or fungicidal activity. | Heterocyclic compounds, including furans, are widely used in agriculture. ijsrst.com |
A particularly promising direction is the development of novel antiviral agents. For example, recent studies have identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as potent inhibitors of the SARS-CoV-2 main protease, demonstrating the relevance of the furan core in targeting contemporary health threats. nih.gov The structure of this compound provides a robust scaffold that can be systematically modified to optimize binding affinity and selectivity for various biological targets. orientjchem.org
Beyond medicine, this compound holds potential in materials science. The rigidity of the furan ring combined with the reactive carbonyl groups makes it an attractive candidate as a monomer for creating new high-performance polymers. These polymers could possess unique thermal, mechanical, or optical properties. Additionally, its structure could serve as a building block in the synthesis of agrochemicals or dyes. ijsrst.com
Q & A
Q. What are the recommended synthetic routes for 2-(Furan-2-carbonyl)cyclopentan-1-one, and how do reaction conditions influence yield?
The synthesis of this compound typically involves acylative coupling between cyclopentanone derivatives and furan-2-carbonyl precursors. A validated approach includes:
- Step 1 : Hydrolysis of ester-functionalized intermediates (e.g., 2-carboalkoxycyclopentanone derivatives) using HCl/acetic acid under reflux to generate carboxylate intermediates .
- Step 2 : Coupling with furan-2-carbonyl chloride via nucleophilic acyl substitution. Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to minimize side reactions like over-acylation.
- Yield considerations : Excess acylating agent (1.2–1.5 equiv.) and anhydrous conditions improve yields to ~70–80%. Side products (e.g., di-acylated derivatives) may form at higher temperatures (>40°C) .
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
- 1H NMR : The cyclopentanone ring protons (δ 2.0–2.5 ppm) and furan protons (δ 6.3–7.5 ppm) are diagnostic. For example, the furan H-3 and H-4 protons appear as doublets (J = 1.8–3.0 Hz) between δ 6.5–7.0 ppm .
- 13C NMR : The ketone carbonyl (δ 210–215 ppm) and furan carbonyl (δ 160–165 ppm) confirm the acyl linkage. Cyclopentanone carbons appear at δ 25–40 ppm .
- HRMS : Exact mass (C10H10O3) requires a calculated [M+H]+ of 178.0629; deviations >5 ppm suggest impurities or incorrect functionalization .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?
- DFT calculations (e.g., B3LYP/6-31G*) can model electrophilic sites. The carbonyl carbon of the furan-2-carbonyl group has a higher electrophilicity index (ω ≈ 3.5 eV) compared to the cyclopentanone carbonyl (ω ≈ 2.8 eV), making it more reactive toward nucleophiles like Grignard reagents .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, while nonpolar solvents favor ketone tautomerization .
Q. How do steric and electronic effects of the furan moiety influence the compound’s biological activity?
- Enzyme inhibition : The furan ring’s electron-rich π-system may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms). Comparative studies with non-furan analogs show a 2–3-fold increase in IC50 values when the furan is replaced with thiophene .
- Steric hindrance : Substituents at the furan 5-position reduce activity by ~40% due to clashes with hydrophobic enzyme pockets (e.g., in protease assays) .
Q. What strategies resolve contradictions in reported reaction outcomes for derivatizing this compound?
- Case study : Discrepancies in alkylation yields (40–75%) may arise from competing enolization pathways . Mitigate via:
- Data reconciliation : Cross-validate using kinetic studies (e.g., time-resolved NMR) to track intermediate formation .
Methodological Resources
Q. What experimental protocols are recommended for studying the compound’s stability under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 254 nm. Half-life (t1/2) <24 h suggests susceptibility to esterase-like cleavage .
- Photostability : Expose to UV light (λ = 320 nm) and track furan ring decomposition using UV-Vis spectroscopy (λmax = 280 nm decay) .
Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
- Core modifications :
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical H-bond acceptors (e.g., ketone oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
